trans-3-Aminomethyl-cyclohexanol chemical structure and properties
trans-3-Aminomethyl-cyclohexanol chemical structure and properties
This technical guide is structured to provide an exhaustive analysis of trans-3-Aminomethyl-cyclohexanol , focusing on its unique conformational properties, synthesis, and utility as a rigid scaffold in medicinal chemistry.
The Orthogonal Vector Scaffold in Fragment-Based Drug Design
Executive Summary
trans-3-Aminomethyl-cyclohexanol represents a high-value, saturated heterocycle scaffold used to introduce defined spatial rigidity into drug candidates. Unlike flexible alkyl chains, the cyclohexane core locks the amine and hydroxyl functionalities into a specific vector relationship. In the trans-1,3-configuration, this scaffold forces a unique axial-equatorial (a,e) conformation, preventing the adoption of the low-energy diequatorial state accessible to its cis-isomer. This property is critical for exploring specific regions of chemical space in kinase inhibition, GPCR ligand design, and influenza fusion inhibition.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8]
| Property | Data |
| IUPAC Name | trans-3-(Aminomethyl)cyclohexan-1-ol |
| CAS Number (HCl) | 124555-43-7 |
| CAS Number (Free Base) | 116650-26-1 (Generic/Mix often cited) |
| Molecular Formula | C |
| Molecular Weight | 129.20 g/mol (Free Base); 165.66 g/mol (HCl) |
| Stereochemistry | trans-1,3-disubstitution (racemic or enantiopure) |
| pKa (Amine) | ~10.5 (Predicted, typical for primary alkyl amines) |
| pKa (Alcohol) | ~16.0 (Predicted) |
| LogP | ~0.5 (Hydrophilic, favorable for Fsp |
| H-Bond Donors/Acceptors | 3 Donors / 2 Acceptors |
Structural & Conformational Analysis
The stereochemical definition of 1,3-disubstituted cyclohexanes is frequently misunderstood. A rigorous analysis reveals why the trans-isomer is chemically distinct.
The "Trans" Constraint
In a cyclohexane ring:
-
Position 1: Axial is "Up", Equatorial is "Down".
-
Position 3: Axial is "Up", Equatorial is "Down".
Therefore, the cis -isomer (Up/Up or Down/Down) can adopt a stable diequatorial (e,e) conformation. The trans -isomer (Up/Down) cannot be diequatorial. It exists as an equilibrium between two chair conformers, each possessing one axial and one equatorial substituent.[1]
Conformational Equilibrium
The stability of the two trans conformers is dictated by the A-values (steric bulk) of the substituents:
-
-OH A-value: ~0.87 kcal/mol
-
-CH
NH A-value: ~1.5–1.7 kcal/mol (estimated, similar to -Ethyl)
Since the aminomethyl group is sterically bulkier than the hydroxyl group, the equilibrium strongly favors Conformer B , where the aminomethyl group is equatorial and the hydroxyl group is axial.
Figure 1: Conformational equilibrium of trans-3-aminomethyl-cyclohexanol. The bulkier aminomethyl group drives the preference for the equatorial position, forcing the hydroxyl group axial.
Synthesis & Manufacturing
Accessing the trans-isomer selectively is challenging because thermodynamic control favors the cis-isomer (diequatorial). The most robust route involves the reduction of
Route: Reduction of -Enaminoketones
This method, adapted from Montoya-Balbás et al., allows for the generation of the scaffold from 1,3-cyclohexanedione.
Protocol:
-
Condensation: React 1,3-cyclohexanedione with benzylamine (toluene, reflux, Dean-Stark) to form the
-enaminoketone. -
Reduction: Treat the enaminoketone with Sodium (Na) in THF/Isopropanol.
-
Mechanism:[2] Dissolving metal reduction.
-
Stereochemical Outcome: Yields a mixture of cis (major) and trans (minor, ~10-20%).
-
-
Purification: The isomers are separable by column chromatography or fractional crystallization of their HCl salts.
Figure 2: Synthetic pathway via enaminoketone reduction. Note the requirement for downstream separation to isolate the trans-isomer.
Applications in Medicinal Chemistry
The trans-3-aminomethyl-cyclohexanol scaffold is not merely a linker; it is a pharmacophore spacer that defines the vector angle between the H-bond donor (OH) and the basic amine (NH
Vector Orthogonality
In the major conformer (OH-axial, CH
Case Study: Influenza Fusion Inhibitors
Research into influenza virus fusion inhibitors has utilized the 3-aminomethyl-3,5,5-trimethyl-cyclohexanol scaffold.[3] The trans-isomer of this derivative mimics the geometry of quinolizidine alkaloids, effectively blocking the pH-induced fusion process of the virus in the endosome. The rigid cyclohexane ring acts as a surrogate for more complex bicyclic systems, simplifying synthesis while maintaining potency.
Fragment-Based Drug Discovery (FBDD)
-
Fsp
Character: Increasing the fraction of sp hybridized carbons (Fsp ) correlates with improved clinical success by enhancing solubility and reducing promiscuous binding. This scaffold contributes 7 sp carbons. -
Grow Vectors: The amine and hydroxyl groups provide two distinct "grow vectors" for fragment elaboration, allowing chemists to explore structure-activity relationships (SAR) in multiple dimensions.
Experimental Protocols
Protocol A: Handling and Storage
-
State: The free base is a waxy solid or viscous oil; the HCl salt is a white crystalline solid.
-
Hygroscopicity: The HCl salt is hygroscopic. Store under nitrogen in a desiccator.
-
Stability: Stable under standard laboratory conditions. Avoid strong oxidizing agents.
Protocol B: General Amine Coupling (Amide Bond Formation)
To couple the amine terminus to a carboxylic acid (R-COOH):
-
Dissolution: Dissolve carboxylic acid (1.0 eq) in DMF or DCM.
-
Activation: Add HATU (1.1 eq) and DIPEA (3.0 eq). Stir for 5 minutes.
-
Addition: Add trans-3-aminomethyl-cyclohexanol HCl (1.0 eq).
-
Reaction: Stir at RT for 2-4 hours. Monitor by LCMS.
-
Workup: Dilute with EtOAc, wash with NaHCO
(sat), Water, and Brine. Dry over Na SO .
Critical Note: The hydroxyl group is secondary and less nucleophilic than the primary amine. Under standard peptide coupling conditions, O-acylation is minimal, but for high-temperature reactions, transient protection (e.g., TBS) of the alcohol may be required.
References
-
Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. Source: Molecules (MDPI), 2011. Context: Detailed synthetic route and NMR characterization of the isomers. URL:[Link]
-
Conformational Analysis of 1,3-Disubstituted Cyclohexanes. Source: Chemistry LibreTexts. Context: Theoretical grounding for the axial/equatorial equilibrium in trans-isomers. URL:[Link]
-
PubChem Compound Summary: trans-3-Aminocyclohexanol hydrochloride. Source: National Library of Medicine. Context: Chemical identifiers, CAS numbers, and safety data.[4] URL:[Link]
-
Influenza Fusion Inhibitors Based on the Cyclohexanol Scaffold. Source: Journal of Medicinal Chemistry (Cited context via ResearchGate). Context: Application of the trimethyl-derivative in viral inhibition.[3] URL:[Link]
